

# Leachianone G: A Tetrahydroxyflavanone with Anti-Inflammatory Potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: **Leachianone G**, a naturally occurring tetrahydroxyflavanone, has emerged as a molecule of interest in pharmacological research due to its potential therapeutic properties. This technical guide provides a comprehensive overview of **Leachianone G**, focusing on its chemical properties, biological activities, and underlying mechanisms of action. This document summarizes the available quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes its known signaling pathways, offering a valuable resource for professionals in drug discovery and development.

### Introduction

**Leachianone G** is a prenylated flavanone, a class of flavonoids characterized by the addition of a prenyl group, which often enhances their biological activity. Chemically, it is defined as (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[1]. This tetrahydroxyflavanone has been isolated from several plant species, including Lespedeza cyrtobotrya, Morus alba, and notably, Sophora flavescens[1]. The presence of multiple hydroxyl groups and a lipophilic prenyl side chain contributes to its unique physicochemical properties and its potential for interaction with biological targets.

# **Physicochemical Properties**



Property	Value	Source
IUPAC Name	(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one	[1]
Molecular Formula	C20H20O6	[1]
Molecular Weight	356.4 g/mol	[1]
CAS Number	152464-78-3	[1]

## **Biological Activities and Quantitative Data**

While extensive quantitative data for **Leachianone G**'s biological activities are still emerging, preliminary studies and data on structurally similar prenylated flavanones from Sophora flavescens suggest a range of potential therapeutic effects.

## **Anti-Inflammatory Activity**

Prenylated flavanones from Sophora flavescens, such as sophoraflavanone G and leachianone A (structurally similar to **Leachianone G**), have demonstrated significant anti-inflammatory properties. These compounds have been shown to suppress the production of pro-inflammatory cytokines and chemokines in keratinocytes and macrophages. This activity is mediated through the inhibition of key inflammatory signaling pathways, including the extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (MAPK), activator protein-1 (AP-1), and nuclear factor-kappa B (NF-κB) pathways.

Quantitative data specifically for **Leachianone G**'s anti-inflammatory activity (e.g., IC50 values for cytokine inhibition) are not yet prominently available in the reviewed literature. Further targeted studies are required to quantify its specific potency.

#### **Other Potential Activities**

Based on the activities of other prenylated flavanones, **Leachianone G** may also possess antioxidant, antimicrobial, and cytotoxic properties. However, specific quantitative data (e.g.,

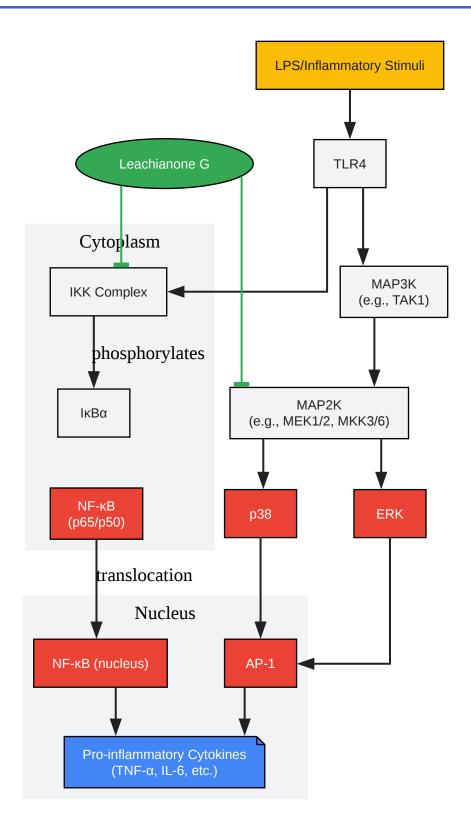


IC50 or MIC values) for **Leachianone G** in these assays are not available in the current body of literature. Research into these potential activities is a promising area for future investigation.

# **Signaling Pathway Modulation**

**Leachianone G**, along with other prenylated flavanones from Sophora flavescens, is understood to exert its anti-inflammatory effects by modulating key intracellular signaling cascades. The primary pathways implicated are the MAPK and NF-κB pathways.





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#### References

- 1. Leachianone G | C20H20O6 | CID 5275227 PubChem [pubchem.ncbi.nlm.nih.gov]
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